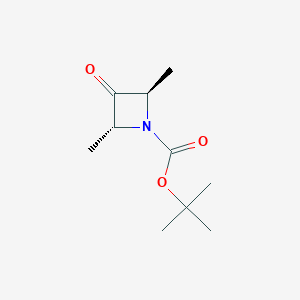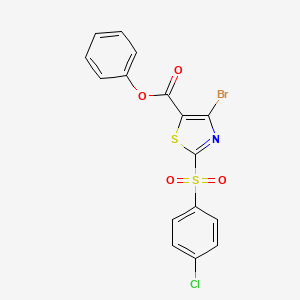
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a complex organic compound with the molecular formula C₁₆H₉BrClNO₄S₂ and a molecular weight of 458.73 g/mol This compound is notable for its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide for hydrolysis, and various amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution with amines can produce amino derivatives .
科学研究应用
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Phenyl 4-bromo-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate: Contains a methyl group instead of chlorine, influencing its chemical properties and applications.
属性
分子式 |
C16H9BrClNO4S2 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
phenyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H9BrClNO4S2/c17-14-13(15(20)23-11-4-2-1-3-5-11)24-16(19-14)25(21,22)12-8-6-10(18)7-9-12/h1-9H |
InChI 键 |
IRTQEDKIVASTRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
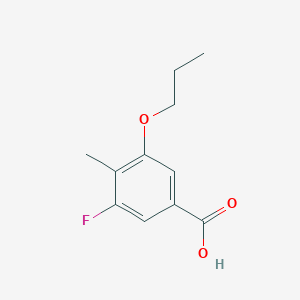
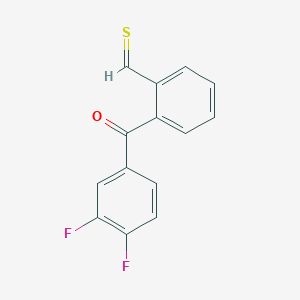
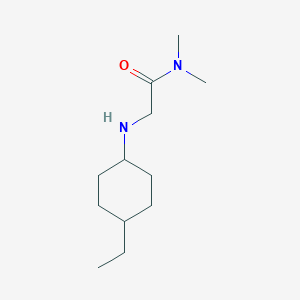
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)

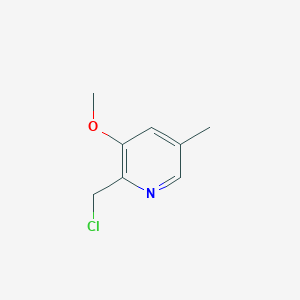
![5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol](/img/structure/B13007325.png)
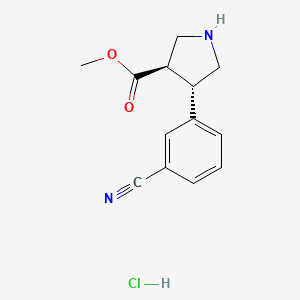
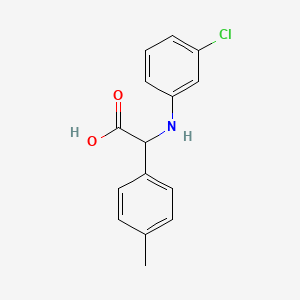
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
